molecular formula GaTe2- B224956 Carboxyl radical CAS No. 14485-07-5

Carboxyl radical

Cat. No. B224956
CAS RN: 14485-07-5
M. Wt: 44.009 g/mol
InChI Key: ORTFAQDWJHRMNX-UHFFFAOYSA-M
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Description

Carboxyl radical is a highly reactive molecule that is generated by various chemical and biological processes. It is an important intermediate in many organic reactions and plays a crucial role in the formation of various compounds. The carboxyl radical has been extensively studied in the field of chemistry and biochemistry due to its unique reactivity and potential applications.

Scientific Research Applications

1. Electron Spin Resonance (ESR) Studies

The carboxyl radical has been studied using ESR in irradiated single crystals of maleic acid, providing evidence for the radical as a reaction intermediate in organic solution chemistry. This study contributes to the understanding of radical formation and fragmentation in irradiated carboxylic acids (Eda & Iwasaki, 1971).

2. Kolbe Electrolysis in Organic Synthesis

Carboxylic acids can be converted to radicals through anodic oxidation in Kolbe-electrolysis. This method is valuable for the preparation of various organic compounds, including pheromones and rare fatty acids, showcasing the utility of carboxyl radicals in synthetic chemistry (Schäfer, 1990).

3. Biomedical Applications with Nitroxides

Stable free radicals, such as carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, are used in biophysical and biomedical research for molecular probing and imaging. These radicals demonstrate high stability in biological systems and are prepared from commercially available reagents (Dobrynin et al., 2021).

4. Visible-Light Photoredox Catalysis

Carboxylic acids serve as acyl radical precursors via visible-light photoredox catalysis, offering a redox-neutral approach to synthesize heterocyclic compounds. This method bypasses the need for UV irradiation or high-temperature conditions (Bergonzini, Cassani, & Wallentin, 2015).

5. Carboxyl Radical in Giese Reactions

Recent advancements in using carboxylic acids as radical precursors for carbon-carbon bond formation via Giese reactions are noteworthy. This process emphasizes the importance of carboxyl radicals in the synthesis of diverse organic compounds (Kitcatt, Nicolle, & Lee, 2022).

6. Radical Carboxylations in Organic Chemistry

Radical carboxylation methods using carbon monoxide have been developed, converting alkyl iodides and saturated alcohols into valuable organic products. These methods underscore the versatility of carboxyl radicals in synthetic organic chemistry (Ryu, 2001).

7. Traceless Activation in Conjugate Additions

Carboxylic acids have been directly applied as a traceless activation group for radical Michael additions. This technology showcases the utility of carboxyl radicals in creating Michael donors without the need for organometallic activation (Chu, Ohta, Zuo, & MacMillan, 2014).

8. Mechanistic Insights in the Belousov-Zhabotinsky Reaction

The Belousov-Zhabotinsky reaction with oxalic acid substrate involves carboxyl radicals as key intermediates. Understanding these radical reactions aids in modeling oscillatory systems in chemical kinetics (Wittmann & Noszticzius, 2010).

9. Decarboxylative Cross-Coupling in Medicinal Chemistry

Carboxylic acids are used in decarboxylative cross-coupling reactions to make C-C bonds, leveraging the power of radicals. This approach is significant in accelerating access to valuable chemical space in medicinal chemistry (Laudadio, Palkowitz, Ewing, & Baran, 2022).

10. Visible-Light-Induced Radical Decarboxylation

Visible-light-induced radical decarboxylation of carboxylic acids and derivatives provides a novel method for C-C and C-X bond creation. This approach demonstrates broad substrate range and excellent functional-group tolerance (Xuan, Zhang, & Xiao, 2015).

properties

CAS RN

14485-07-5

Product Name

Carboxyl radical

Molecular Formula

GaTe2-

Molecular Weight

44.009 g/mol

InChI

InChI=1S/CHO2/c2-1-3/h(H,2,3)/p-1

InChI Key

ORTFAQDWJHRMNX-UHFFFAOYSA-M

SMILES

[C](=O)[O-]

Canonical SMILES

[C](=O)[O-]

synonyms

carbon dioxide ion
carboxyl radical
COO-

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carboxyl radical

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